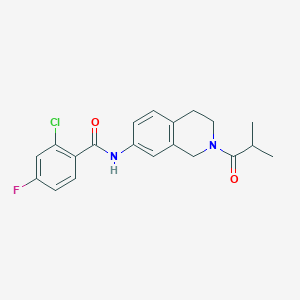

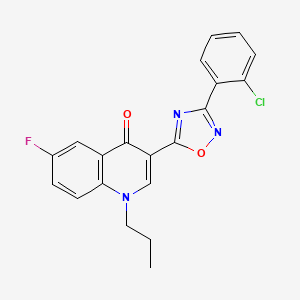

(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a carbamate derivative, which are organic compounds derived from carbamic acid. They are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals .

Molecular Structure Analysis

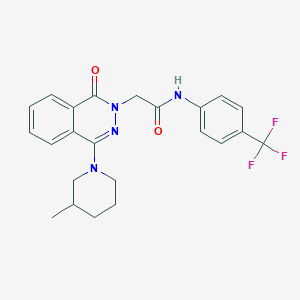

The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopentane ring, which is a five-membered ring with all carbon atoms .Chemical Reactions Analysis

Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, carbamates generally have moderate water solubility and are stable under normal temperatures and pressures .科学的研究の応用

Synthesis and Development

The compound has been utilized in process development and synthesis, particularly as an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors. An example is its scalable synthesis via the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation, yielding the target product with high purity and efficiency (Li et al., 2012).

Structural Analysis

Studies on crystals of related compounds, such as tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, demonstrate significant insights into molecular structure, including hydrogen bonding patterns and electric dipole moments (Baillargeon et al., 2014).

Application in Chiral Ligands and Peptide Nucleic Acids

Optically active derivatives of this compound have been explored for their potential utility in chiral ligands and peptide nucleic acids (PNAs), underscoring its versatility in organic synthesis and pharmaceutical research (Xu & Appella, 2006).

Anticancer and Antimicrobial Properties

Complexes involving derivatives of this compound have shown significant anticancer and antimicrobial properties, particularly in the context of metallopharmaceutical agents using palladium, gold, and silver complexes (Ray et al., 2007).

Peptide Deformylase Inhibitors

Derivatives of (S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate have been identified as potent peptide deformylase inhibitors, serving as promising candidates in the development of novel antibiotics. These compounds have demonstrated activity against both gram-positive and gram-negative bacterial pathogens with low cytotoxicity (Chen et al., 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(3S)-1-(cyclopentanecarbonyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-8-9-17(10-12)13(18)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNHGJMBXUXYDO-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)

![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)

![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)